molecular formula C20H18N2O4 B2847472 2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 577786-96-0

2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2847472
CAS No.: 577786-96-0
M. Wt: 350.374
InChI Key: HUSJNAOKHXGHDC-UHFFFAOYSA-N
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Description

2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a furan ring, and an indene-dione structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and the use of protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is unique due to its combination of a piperazine ring, a furan ring, and an indene-dione structure. This unique combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable target for research and development.

Biological Activity

The compound 2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a synthetic derivative of indane-1,3-dione, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, backed by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3} with a molecular weight of approximately 286.33 g/mol. The structure features a piperazine ring and a furan-2-carbonyl moiety, which are critical for its biological activity.

Antitumor Activity

Research indicates that derivatives of indane-1,3-dione exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : A study by Sahu et al. (2013) demonstrated that indanone derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. The presence of the furan moiety enhances its ability to disrupt microbial cell walls.

  • Research Findings : A comparative study highlighted that indane derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial protein synthesis .

Anti-inflammatory Effects

Indanone derivatives have been reported to exhibit anti-inflammatory properties. The inhibition of pro-inflammatory cytokines is a key mechanism through which these compounds exert their effects.

Activity Mechanism Reference
AntitumorInduction of apoptosisSahu et al., 2013
AntimicrobialDisruption of protein synthesisSahu et al., 2013
Anti-inflammatoryInhibition of pro-inflammatory cytokinesKhidre et al., 2021

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit tyrosine kinases, which play a crucial role in cancer cell signaling pathways.
  • Cyclin-dependent Kinases (CDKs) : The inhibition of CDKs by indanone derivatives can lead to cell cycle arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : These compounds may modulate oxidative stress within cells, contributing to their cytotoxic effects on cancerous cells.

Properties

IUPAC Name

2-[1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-13(17-18(23)14-5-2-3-6-15(14)19(17)24)21-8-10-22(11-9-21)20(25)16-7-4-12-26-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSJNAOKHXGHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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